Cas no 108319-06-8 (Temafloxacin)

Temafloxacin 化学的及び物理的性質
名前と識別子
-
- Temafloxacin
- 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-
- ()-Temafloxacin
- 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-Quinolinecarboxylic acid
- 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
- Temafloxacin HCl
- [14C]-Temafloxacin
- 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(3-methyl-1-piperazinyl)-quinoline-3-carboxylic acid
- 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
- 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Omniflox
- Temafloxa
- Temafloxacina
- Temafloxacina [Spanish]
- Temafloxacine
- Temafloxacinum
- Temafloxacinum [Latin]
- Teflox
- A-63004
- A-62254
- AKOS 92085
- 6-Fluoro-1-(2,4-difluorophenyl)-7-(3-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl) -4-oxo-3-quinoline-carboxylic acid
- 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-quino line-3-carboxylic acid hydrochloride
- T 1258
- BRN 4301726
- Temafloxacine [French]
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-7- (3-methyl-1-piperazinyl)-4-oxo-
- MS-27276
- 1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinoline-carboxylic acid
- DTXCID5024132
- Q3983082
- AKOS000280928
- 3-QUINOLINECARBOXYLIC ACID, 1-(2,4-DIFLUOROPHENYL)-6-FLUORO-1,4-DIHYDRO-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-(+/-)-
- UNII-1WZ12GTT67
- TEMAFLOXACIN [INN]
- Tox21_113306
- CAS-108319-06-8
- (+/-)-1-(2,4-DIFLUOROPHENYL)-6-FLUORO-1,4-DIHYDRO-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
- FT-0631048
- TEMAFLOXACIN [VANDF]
- 108319-06-8
- A63004
- CHEBI:77796
- CHEMBL277100
- 1WZ12GTT67
- DB01405
- A 62254
- CCRIS 6303
- A908911
- Temafloxacin [INN:BAN]
- TEMAFLOXACIN [MART.]
- A62254
- BCP12640
- TEMAFLOXACIN [WHO-DD]
- (1)-Temafloxacin
- SCHEMBL48095
- GTPL10866
- HY-16487
- AKOS016844314
- 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
- 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic
- NS00003171
- Abbott 62254
- NCGC00183857-01
- MFCD00864828
- CS-0006360
- TEMAFLOXACIN [MI]
- DTXSID7044132
- DB-040816
- G12684
-
- MDL: MFCD00864828
- インチ: InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)
- InChIKey: QKDHBVNJCZBTMR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CN(C2=CC=C(F)C=C2F)C3=C(C=C(F)C(N4CC(C)NCC4)=C3)C1=O)O
計算された属性
- せいみつぶんしりょう: 417.130026g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 回転可能化学結合数: 3
- どういたいしつりょう: 417.130026g/mol
- 単一同位体質量: 417.130026g/mol
- 水素結合トポロジー分子極性表面積: 72.9Ų
- 重原子数: 30
- 複雑さ: 721
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.3372 (estimate)
- ゆうかいてん: Not available
- ふってん: 608.9°C at 760 mmHg
- フラッシュポイント: 322.1°C
- 屈折率: 1.603
- PSA: 74.57000
- LogP: 3.29810
- じょうきあつ: 0.0±1.8 mmHg at 25°C
Temafloxacin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD152541)
- セキュリティ用語:− and Cl−."> Mutation data reported. When heated to decomposition it emits toxic vapors of F− and Cl−.
Temafloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-16487-10mg |
Temafloxacin |
108319-06-8 | 99.65% | 10mg |
¥1600 | 2024-04-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19794-2mg |
Temafloxacin |
108319-06-8 | 98.40% | 2mg |
¥ 497 | 2023-09-07 | |
ChemScence | CS-0006360-10mg |
Temafloxacin |
108319-06-8 | 99.58% | 10mg |
$160.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19794-50 mg |
Temafloxacin |
108319-06-8 | 98.40% | 50mg |
¥3727.00 | 2022-04-26 | |
ChemScence | CS-0006360-25mg |
Temafloxacin |
108319-06-8 | 99.58% | 25mg |
$280.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19794-25 mg |
Temafloxacin |
108319-06-8 | 98.40% | 25mg |
¥2487.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1002698-1g |
temafloxacin |
108319-06-8 | 95% | 1g |
$1700 | 2024-07-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19794-50mg |
Temafloxacin |
108319-06-8 | 98.40% | 50mg |
¥ 3538 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19794-5mg |
Temafloxacin |
108319-06-8 | 98.40% | 5mg |
¥ 823 | 2023-09-07 | |
A2B Chem LLC | AE13161-5mg |
TEMAFLOXACIN |
108319-06-8 | ≥95% | 5mg |
$107.00 | 2024-04-20 |
Temafloxacin 関連文献
-
ZiQi Yu,Min Shi Chem. Commun. 2022 58 13539
-
Anton Kaufmann,Patrick Butcher,Kathryn Maden,Stephan Walker,Miryam Widmer Analyst 2011 136 1898
-
Mark V. Sullivan,Francia Allabush,David Bunka,Arron Tolley,Paula M. Mendes,James H. R. Tucker,Nicholas W. Turner Polym. Chem. 2021 12 4394
-
Nikola Minovski,Marjana Novic,Tom Solmajer RSC Adv. 2015 5 16162
-
Sharad C. Karad,Vishal B. Purohit,Dipak K. Raval,Piyush N. Kalaria,Jemin R. Avalani,Parth Thakor,Vasudev R. Thakkar RSC Adv. 2015 5 16000
-
Torsten Kniess,Markus Laube,Frank Wüst,Jens Pietzsch Dalton Trans. 2017 46 14435
-
Thu D. M. Pham,Zyta M. Ziora,Mark A. T. Blaskovich Med. Chem. Commun. 2019 10 1719
Temafloxacinに関する追加情報
Temafloxacin (CAS No. 108319-06-8): A Comprehensive Overview in Modern Pharmaceutical Research
Temafloxacin, identified by the chemical compound code CAS No. 108319-06-8, represents a significant advancement in the field of antimicrobial agents. As a fluoroquinolone derivative, Temafloxacin has garnered considerable attention due to its broad-spectrum activity and unique pharmacological profile. This compound has been extensively studied for its efficacy against a variety of Gram-positive and Gram-negative bacteria, making it a promising candidate for treating complex infections. The structural and functional properties of Temafloxacin have been meticulously examined, revealing insights that contribute to its therapeutic potential and mechanisms of action.
The molecular structure of Temafloxacin incorporates a fluorine atom, which enhances its binding affinity to bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, and their inhibition by Temafloxacin leads to the disruption of bacterial cell growth and eventual cell death. Recent studies have highlighted the compound's ability to overcome resistance mechanisms commonly observed in other fluoroquinolones, such as mutations in the target enzymes. This resilience makes Temafloxacin particularly valuable in clinical settings where multidrug-resistant pathogens are prevalent.
In clinical trials, Temafloxacin has demonstrated efficacy in treating a range of infections, including respiratory tract infections, urinary tract infections, and skin infections. The compound's rapid absorption and extensive tissue distribution ensure that therapeutic levels are achieved quickly, providing prompt relief from symptoms. Additionally, research indicates that Temafloxacin exhibits a favorable pharmacokinetic profile, with minimal accumulation in tissues, which reduces the risk of side effects associated with prolonged use.
One of the most compelling aspects of Temafloxacin is its potential in combination therapy regimens. Studies have shown that pairing Temafloxacin with other antibiotics can enhance overall treatment outcomes by targeting multiple pathways simultaneously. This approach is particularly useful in managing infections caused by polymicrobial flora, where multiple species of bacteria contribute to the pathogenesis. The synergistic effects observed in these studies underscore the versatility of Temafloxacin as an antimicrobial agent.
The development of novel antimicrobial agents like Temafloxacin is driven by the urgent need to address rising rates of antibiotic resistance. The global burden of resistant infections poses a significant threat to public health, necessitating innovative solutions. Research into Temafloxacin has not only expanded our understanding of fluoroquinolone mechanisms but also provided new strategies for combating resistant pathogens. By targeting essential bacterial processes and overcoming resistance markers, Temafloxacin offers a promising solution to this growing challenge.
Advances in computational chemistry and molecular modeling have further enhanced the optimization of Temafloxacin's structure. These techniques allow researchers to predict how modifications to the molecule might affect its potency and selectivity. Such insights have led to the development of derivatives with improved pharmacological properties, including enhanced bioavailability and reduced toxicity. The integration of computational methods with experimental data has accelerated the discovery process, bringing us closer to next-generation antimicrobial therapies.
The safety profile of Temafloxacin has been thoroughly evaluated through preclinical and clinical studies. While like other fluoroquinolones it may be associated with certain side effects—such as gastrointestinal disturbances or central nervous system effects—these are generally manageable with appropriate dosing and monitoring. Ongoing research aims to mitigate these effects by refining dosing regimens and identifying patient subgroups who may be more susceptible to adverse reactions.
Future directions in Temafloxacin research include exploring its potential applications beyond traditional antimicrobial uses. Preliminary studies suggest that it may have anti-inflammatory properties, which could make it valuable in treating conditions characterized by excessive inflammation. Additionally, investigations into its role in prophylaxis against surgical site infections are underway, offering new avenues for preventing healthcare-associated infections.
The regulatory landscape for novel antibiotics like Temafloxacin is evolving to accommodate innovative approaches to drug development and approval. Regulatory agencies now prioritize agents that address unmet medical needs, particularly those targeting resistant pathogens. This shift has created a favorable environment for compounds like Temafloxacin, which demonstrate both efficacy and an improved safety profile compared to older agents.
In conclusion, Temafloxacin (CAS No. 108319-06-8) represents a significant contribution to modern pharmaceutical research. Its broad-spectrum activity, resistance-mitigating properties, and favorable pharmacokinetic profile make it a versatile tool in the fight against bacterial infections. As research continues to uncover new applications and refine treatment strategies, Temafloxacin is poised to play an increasingly important role in addressing global challenges related to antimicrobial resistance.
108319-06-8 (Temafloxacin) 関連製品
- 160738-57-8(Gatifloxacin)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 124858-35-1(Nadifloxacin)
- 70458-96-7(Norfloxacin)
- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)
- 112811-59-3(Gatifloxacin)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 186826-86-8(Moxifloxacin hydrochloride)
- 110871-86-8(Sparfloxacin)
- 151096-09-2(Moxifloxacin)
